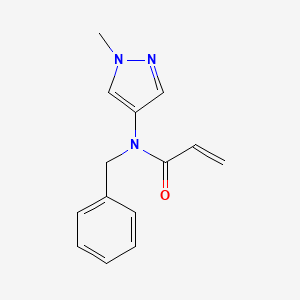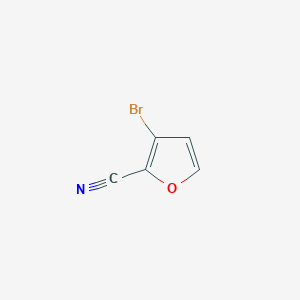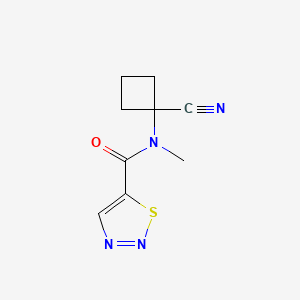
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide, also known as LSP1-2111, is a compound that has gained interest in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the oxalamide family, and its chemical formula is C14H17ClNO3.
Wirkmechanismus
The exact mechanism of action of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is not fully understood, but it is believed to modulate various signaling pathways in cells. It has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell proliferation, differentiation, and survival. It also modulates the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also enhances the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. In vivo studies have shown that it improves cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide in lab experiments is its specificity and potency. It has been shown to have selective effects on various signaling pathways and to be effective at low concentrations. However, one limitation is its solubility, which may affect its bioavailability and efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide. One direction is to further investigate its mechanisms of action and its effects on various signaling pathways. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to optimize its pharmacokinetics and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide is a multi-step process that involves the reaction of different chemicals. The first step involves the reaction of 3-chlorophenylacetonitrile with sodium methoxide to form 3-chlorophenyl-2-methoxypropene. The second step involves the reaction of 3-chlorophenyl-2-methoxypropene with oxalyl chloride to form N-(3-chlorophenyl)-2-methoxyacrylamide. The final step involves the reaction of N-(3-chlorophenyl)-2-methoxyacrylamide with 2-amino-2-methyl-1-propanol to form N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, it has been shown to have neuroprotective effects and to enhance cognitive function. In cancer research, it has been studied for its potential to inhibit tumor growth and metastasis. In drug discovery, it has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
N'-[2-(3-chlorophenyl)-2-methoxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(18-2,7-15-11(17)10(14)16)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINKTDZEWNTCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)N)(C1=CC(=CC=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-2-methoxypropyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-propylisoquinolin-1-one](/img/structure/B2459738.png)
![N,N-diethyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2459739.png)



![7-chloro-N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459745.png)



![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459751.png)

![8-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2459757.png)
